molecular formula C6H6N4OS B7516501 1-Methyl-4-thiophen-2-yltetrazol-5-one

1-Methyl-4-thiophen-2-yltetrazol-5-one

Cat. No.: B7516501
M. Wt: 182.21 g/mol
InChI Key: PKNSQPUIXRAAPJ-UHFFFAOYSA-N
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Description

1-Methyl-4-thiophen-2-yltetrazol-5-one is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 2. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . For instance, describes the synthesis of 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives using PEG-400 and Bleaching Earth Clay as a catalyst, highlighting the role of heterocyclic substituents in modulating reactivity .

Properties

IUPAC Name

1-methyl-4-thiophen-2-yltetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-9-6(11)10(8-7-9)5-3-2-4-12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNSQPUIXRAAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () :
    Substitution with a chloro-phenyl group enhances electron-withdrawing effects, leading to higher melting points (e.g., 145–147°C) compared to thiophene-substituted tetrazoles. IR spectra show characteristic C-Cl stretching at 750–650 cm⁻¹, absent in the thiophene analogue .
  • 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole () :
    Electron-donating methoxy groups reduce thermal stability (melting point: 112–114°C) but improve solubility in polar solvents. The thiophen-2-yl group in the target compound likely offers intermediate polarity, balancing solubility and stability .

Triazole Derivatives with Thiophene Substituents ()

Triazole analogues, such as 1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one (4a), demonstrate:

  • Bioactivity : Antimicrobial and antitumor activities (e.g., 72.47% yield for 4f with 2-chloro-6-fluoro-benzylidene substitution) .
  • Structural Flexibility : The triazole core allows broader substitution patterns but reduces thermal stability compared to tetrazoles (melting points: 126–134°C vs. 145°C for chlorophenyl-tetrazole) .

Spectral and Crystallographic Comparisons

  • IR/NMR Data :
    • Thiophen-2-yl groups in tetrazoles exhibit C-S stretching at 680–620 cm⁻¹ (IR) and aromatic proton shifts at δ 7.2–7.5 ppm (¹H NMR), distinct from phenyl-substituted analogues (δ 7.6–8.2 ppm) .
    • Triazole derivatives show additional carbonyl stretches at 1700–1650 cm⁻¹ due to oxo-ethyl groups .
  • Crystallography :
    SHELXL () and Mercury () are widely used for refining tetrazole and triazole structures, revealing intermolecular interactions influenced by thiophene’s planar geometry .

Data Tables

Table 1: Comparative Properties of Tetrazole Derivatives

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
1-Methyl-4-thiophen-2-yltetrazol-5-one 1-Me, 4-thiophen-2-yl Not reported Not reported δ 7.2–7.5 ppm (thiophene H); C-S stretch ~650 cm⁻¹ Inferred
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Cl-Ph, 5-Me 145–147 75 δ 7.6–8.2 ppm; C-Cl stretch 750 cm⁻¹
1-(4’-Methoxynaphthalen-1’-yl)-5-Me-1H-tetrazole 4’-OMe-Naph, 5-Me 112–114 68 δ 6.8–7.5 ppm; C-O stretch 1250 cm⁻¹

Table 2: Bioactivity of Thiophene-Containing Analogues

Compound Bioactivity (IC₅₀/ MIC) Key Functional Groups Reference
4f (Triazole derivative, ) Antitumor: 12 µM 2-chloro-6-fluoro-benzylidene
5a (Triazole derivative, ) Antimicrobial: 8 µg/mL Thiophen-2-ylmethyl

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